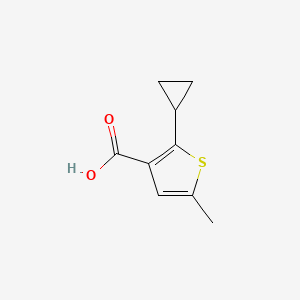

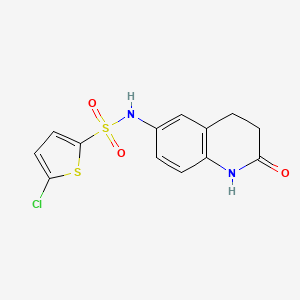

![molecular formula C23H27N3OS B3012589 N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide CAS No. 893788-34-6](/img/structure/B3012589.png)

N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of quinazoline, a type of nitrogen-containing heterocycle . Quinazoline derivatives have been studied for their diverse biological activities, including anti-HIV, anticancer, antifungal, antibacterial, and more .

Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. Quinazoline derivatives are known to participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación

Anticancer Activity

Quinazoline derivatives have been extensively studied for their potential anticancer properties. The unique structure of N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cyclohexane]-4-ylsulfanylacetamide may interact with various cellular targets, such as kinases involved in cell signaling pathways that regulate cell proliferation and survival. By inhibiting these kinases, the compound could potentially exhibit antiproliferative effects against cancer cell lines .

Antibacterial and Antifungal Applications

The structural complexity of quinazoline derivatives lends itself to the exploration of antibacterial and antifungal activities. This compound could be designed to target bacterial cell wall synthesis or fungal cell membrane integrity, providing a new avenue for treating resistant strains of bacteria and fungi .

Antiviral Properties

Research into quinazoline derivatives has shown promise in the development of antiviral agents. The compound could be investigated for its ability to inhibit viral entry into host cells or interfere with viral replication, which is crucial in the fight against emerging viral diseases .

Neuroprotective Effects

Quinazoline derivatives have been associated with neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases. The compound could be studied for its ability to protect neuronal cells from oxidative stress and apoptosis, which are common pathways leading to neurodegeneration .

Anti-inflammatory and Analgesic Uses

The anti-inflammatory and analgesic properties of quinazoline derivatives make them candidates for the treatment of chronic pain and inflammatory conditions. This compound could be evaluated for its efficacy in reducing inflammation and pain sensation through modulation of inflammatory cytokines and pain signaling pathways .

Cardiovascular Applications

Some quinazoline derivatives have shown cardiovascular benefits, such as vasodilation and blood pressure reduction. This compound could be explored for its potential to act on cardiovascular targets, offering a new approach to treating hypertension and other cardiovascular disorders .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3OS/c1-2-17-10-12-18(13-11-17)24-21(27)16-28-22-19-8-4-5-9-20(19)25-23(26-22)14-6-3-7-15-23/h4-5,8-13,25H,2-3,6-7,14-16H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUYTWUMMCLVDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3012506.png)

![N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B3012511.png)

![1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B3012521.png)

![2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3012523.png)